4-Amino-5-chloro-10H-acridin-9-one
Overview
Description
4-Amino-5-chloro-10H-acridin-9-one is a derivative of acridine, a heterocyclic organic compound. Acridine derivatives have been extensively studied due to their wide range of biological activities and applications in various fields such as pharmacology, material science, and photophysics . This compound, in particular, has garnered attention for its potential therapeutic properties and its role in scientific research.
Mechanism of Action
Target of Action
The primary target of 4-Amino-5-chloro-10H-acridin-9-one is DNA . The compound is known to intercalate into the DNA structure, which is a common mechanism of action for acridine derivatives .
Mode of Action
The mode of action of this compound involves its interaction with DNA. The planar structure of the compound allows it to intercalate between the base pairs of the DNA double helix . This interaction can disrupt the normal functioning of DNA and related enzymes, leading to various biological effects .
Biochemical Pathways
It is known that the compound’s interaction with dna can impact various biological processes involving dna and related enzymes .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (adme) would likely be influenced by its chemical structure and properties .
Result of Action
The result of this compound’s action is primarily observed at the molecular and cellular levels. Its interaction with DNA can lead to changes in cellular processes, potentially resulting in cytotoxic effects . For instance, certain acridine derivatives have been found to inhibit specific cell lines .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other molecules, pH levels, temperature, and more . .
Biochemical Analysis
Biochemical Properties
Acridone derivatives, to which this compound belongs, are known to interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
The molecular mechanism of action of 4-Amino-5-chloro-10H-acridin-9-one is not well established. Acridone derivatives are known to act as DNA intercalators and inhibit topoisomerase or telomerase enzymes . Whether this compound shares these properties is yet to be confirmed.
Preparation Methods
The synthesis of 4-Amino-5-chloro-10H-acridin-9-one typically involves the reaction of 5-chloro-2-nitroaniline with a suitable reagent to introduce the acridinone moiety. One common method includes the reduction of 5-chloro-2-nitroaniline followed by cyclization to form the acridinone structure . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
4-Amino-5-chloro-10H-acridin-9-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Amino-5-chloro-10H-acridin-9-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex acridine derivatives.
Medicine: Research has shown its potential in treating diseases such as cancer and Alzheimer’s disease.
Industry: It is used in the development of fluorescent materials and dyes.
Comparison with Similar Compounds
4-Amino-5-chloro-10H-acridin-9-one is unique among acridine derivatives due to its specific substitution pattern, which imparts distinct biological activities. Similar compounds include:
9-Aminoacridine: Known for its anti-microbial properties.
Amsacrine: An anti-cancer agent that also intercalates DNA.
Quinacrine: Used as an anti-malarial drug.
These compounds share the acridine core structure but differ in their substituents, leading to variations in their biological activities and applications.
Properties
IUPAC Name |
4-amino-5-chloro-10H-acridin-9-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O/c14-9-5-1-3-7-11(9)16-12-8(13(7)17)4-2-6-10(12)15/h1-6H,15H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBLGQYKZJAGWQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)NC3=C(C2=O)C=CC=C3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30587516 | |
Record name | 4-Amino-5-chloroacridin-9(10H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30587516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
893612-47-0 | |
Record name | 4-Amino-5-chloroacridin-9(10H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30587516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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